6-FLUORO-4-[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]-3-(4-METHYLBENZENESULFONYL)QUINOLINE
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Overview
Description
6-FLUORO-4-[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]-3-(4-METHYLBENZENESULFONYL)QUINOLINE is a synthetic organic compound belonging to the class of fluoroquinolones. Fluoroquinolones are known for their broad-spectrum antibacterial activity and are widely used in medicinal chemistry. This compound features a quinoline core with fluorine and tosyl substituents, enhancing its biological activity and stability.
Mechanism of Action
Target of Action
The primary targets of 6-Fluoro-4-(4-(4-fluorophenyl)piperazin-1-yl)-3-tosylquinoline are bacterial DNA gyrases . These enzymes are essential for bacterial DNA replication, transcription, and repair . By targeting these enzymes, 6-Fluoro-4-(4-(4-fluorophenyl)piperazin-1-yl)-3-tosylquinoline can inhibit bacterial growth and proliferation .
Mode of Action
6-Fluoro-4-(4-(4-fluorophenyl)piperazin-1-yl)-3-tosylquinoline interacts with its targets, the bacterial DNA gyrases, by binding to their active sites . This binding inhibits the supercoiling activity of these enzymes, which is crucial for DNA replication and transcription . As a result, the bacterial DNA becomes destabilized, leading to the cessation of bacterial growth and proliferation .
Biochemical Pathways
The action of 6-Fluoro-4-(4-(4-fluorophenyl)piperazin-1-yl)-3-tosylquinoline affects the DNA replication and transcription pathways in bacteria . By inhibiting DNA gyrase, the supercoiling of bacterial DNA is disrupted, which in turn affects the downstream processes of DNA replication and transcription . This leads to the inhibition of bacterial growth and proliferation .
Pharmacokinetics
Similar compounds, such as fluoroquinolones, are known to have good bioavailability and are well distributed throughout the body
Result of Action
The molecular and cellular effects of the action of 6-Fluoro-4-(4-(4-fluorophenyl)piperazin-1-yl)-3-tosylquinoline result in the inhibition of bacterial growth and proliferation . By disrupting the supercoiling of bacterial DNA, this compound inhibits the processes of DNA replication and transcription, leading to the cessation of bacterial growth .
Action Environment
The action, efficacy, and stability of 6-Fluoro-4-(4-(4-fluorophenyl)piperazin-1-yl)-3-tosylquinoline can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and therefore its bioavailability . Additionally, the presence of other substances, such as proteins or ions, can potentially interact with the compound and affect its action
Biochemical Analysis
Biochemical Properties
These interactions can influence biochemical reactions, although the specific biomolecules that 6-Fluoro-4-(4-(4-fluorophenyl)piperazin-1-yl)-3-tosylquinoline interacts with are not yet identified .
Cellular Effects
Fluoroquinolones have been shown to have effects on various types of cells and cellular processes . They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Fluoroquinolones are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Fluoroquinolones are known to interact with various enzymes and cofactors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-FLUORO-4-[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]-3-(4-METHYLBENZENESULFONYL)QUINOLINE typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:
Formation of the quinoline core: This can be achieved through the cyclization of appropriate aniline derivatives with ketones or aldehydes under acidic conditions.
Introduction of the fluorine atom: Fluorination can be performed using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Attachment of the piperazine moiety: This step involves the nucleophilic substitution of a halogenated quinoline with 4-(4-fluorophenyl)piperazine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Optimizations are made to improve yield, reduce costs, and ensure safety. Continuous flow chemistry and automated synthesis are often employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
6-FLUORO-4-[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]-3-(4-METHYLBENZENESULFONYL)QUINOLINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the quinoline core and piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenated quinolines with nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Formation of quinoline N-oxides.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of various substituted quinolines depending on the nucleophile used.
Scientific Research Applications
6-FLUORO-4-[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]-3-(4-METHYLBENZENESULFONYL)QUINOLINE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential antibacterial and anticancer properties.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
Ciprofloxacin: Another fluoroquinolone with a similar mechanism of action but different substituents.
Norfloxacin: A fluoroquinolone with a simpler structure and slightly different activity spectrum.
Ofloxacin: A fluoroquinolone with a chiral center, leading to different enantiomers with varying activities.
Uniqueness
6-FLUORO-4-[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]-3-(4-METHYLBENZENESULFONYL)QUINOLINE is unique due to its specific substituents, which enhance its stability and biological activity compared to other fluoroquinolones. The presence of the tosyl group also provides additional sites for further chemical modifications, making it a versatile compound for drug development.
Properties
IUPAC Name |
6-fluoro-4-[4-(4-fluorophenyl)piperazin-1-yl]-3-(4-methylphenyl)sulfonylquinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23F2N3O2S/c1-18-2-9-22(10-3-18)34(32,33)25-17-29-24-11-6-20(28)16-23(24)26(25)31-14-12-30(13-15-31)21-7-4-19(27)5-8-21/h2-11,16-17H,12-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKOMMPYTPCLFIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CN=C3C=CC(=CC3=C2N4CCN(CC4)C5=CC=C(C=C5)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23F2N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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